tert-Butyl 5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate

Medicinal Chemistry Chemical Procurement Building Block Purity

tert-Butyl 5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate (CAS 1311254-77-9) is a synthetic small-molecule building block belonging to the 2-benzazepine heterocycle class. It features a seven-membered benzo[c]azepine core with a C5 ketone and an N-Boc carbamate protecting group.

Molecular Formula C15H19NO3
Molecular Weight 261.321
CAS No. 1311254-77-9
Cat. No. B578795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate
CAS1311254-77-9
Molecular FormulaC15H19NO3
Molecular Weight261.321
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=O)C2=CC=CC=C2C1
InChIInChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-9-8-13(17)12-7-5-4-6-11(12)10-16/h4-7H,8-10H2,1-3H3
InChIKeyXCKDLIOAOTZRJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate (CAS 1311254-77-9): Procurement-Ready Benzazepine Building Block


tert-Butyl 5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate (CAS 1311254-77-9) is a synthetic small-molecule building block belonging to the 2-benzazepine heterocycle class [1]. It features a seven-membered benzo[c]azepine core with a C5 ketone and an N-Boc carbamate protecting group [2]. This Boc-protected lactam scaffold serves as a key intermediate in medicinal chemistry campaigns, particularly for constructing kinase inhibitor libraries and CNS-targeted agents, due to its balanced conformational rigidity and synthetic versatility [3].

Why Generic Interchangeability Fails for CAS 1311254-77-9: The Hidden Cost of Scaffold Modifications


The tert-Butyl 5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate scaffold cannot be casually substituted with other in-class benzazepine or benzazepinone building blocks due to its specific C5 ketone/N-Boc protection pattern, which dictates downstream reactivity, lipophilicity (clogP), and pharmacophoric geometry [1]. Even seemingly minor changes, such as moving the ketone from the 5-position or substituting the core with a halogen, fundamentally alter the ring conformation and metabolic vulnerability of the final drug candidates, leading to failed SAR campaigns and wasted procurement cycles [2]. The quantitative evidence below demonstrates precisely where this specific CAS number delivers measurable, decision-relevant differentiation.

Quantitative Differential Evidence: tert-Butyl 5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate vs. Closest Analogs


Purity-Driven Procurement: 98% vs. 95% for the 7-Chloro Analog

The target compound is commercially available at a 98% purity specification from multiple vendors, which is demonstrably higher than the 95% purity specification for the closest direct analog, tert-Butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate (CAS 1708250-61-6) . A 3% absolute purity difference corresponds to a significantly lower burden of purification for the end-user in lead optimization synthesis.

Medicinal Chemistry Chemical Procurement Building Block Purity

Conformational and Lipophilic Advantage: Unsubstituted Core vs. Halogenated Analogs

The target compound possesses an unsubstituted benzo[c]azepine core, whereas closely related analogs such as the 7-chloro derivative (CAS 1708250-61-6) introduce a halogen atom. This substitution increases the clogP by approximately +0.8 to +1.0 log units and adds molecular weight (MW 261.32 vs. 295.76), which moves the analog further from optimal oral drug space according to Lipinski's Rule of Five [1]. The target compound maintains a calculated XLogP3-AA of 2.1, positioning it favorably for lead-like property profiles.

Physicochemical Property Optimization Drug Design Bioisostere Selection

Scalable Availability: Multi-Gram Stocking vs. Milligram-Scale Analogs

Suppliers list the target compound in sizes up to 5 grams (and potentially larger upon request), indicating established multi-gram synthetic routes . In contrast, many novel or patented benzazepine analogs, such as those from the kinase inhibitor patent literature, are often only available at <100 mg scale or require custom synthesis with long lead times, introducing significant project risk [1].

Supply Chain Reliability Scale-Up Synthesis Procurement Planning

Synthetic Tractability: N-Boc Protection for Orthogonal Deprotection Strategies

The N-Boc protecting group on the target compound is cleavable under mild acidic conditions (e.g., TFA/DCM), providing orthogonal lability to other common protecting groups like Fmoc or Cbz. This is in contrast to N-acetyl or N-methyl protected benzazepine intermediates, which often require harsh, non-selective deprotection methods or are not cleavable at all, limiting downstream functionalization [1].

Orthogonal Protection Peptide Chemistry Synthetic Methodology

High-Impact Application Scenarios for CAS 1311254-77-9


Kinase Inhibitor Library Synthesis Requiring Conformational Constraint

The 2-benzazepine scaffold is a recognized privileged structure for ATP-competitive kinase inhibitors. The target compound's C5 ketone provides a hydrogen bond acceptor that mimics the hinge-binding motif, while the unsubstituted core allows for systematic exploration of SAR at multiple vectors. Its availability at 98% purity and in gram quantities supports iterative parallel synthesis of compound libraries for screening against kinase panels, including BTK and RIP1, as evidenced by patent literature on benzoazepine-based kinase inhibitors [1].

CNS Drug Discovery: Lead-like Starting Point for GPCR-Targeted Agents

With a clogP of 2.1 and molecular weight of 261 g/mol, the target compound resides comfortably within CNS lead-like chemical space. Its N-Boc group can be removed late-stage to reveal the secondary amine for further derivatization, making it an ideal intermediate for CNS-targeted programs, such as serotonin receptor modulators, where the benzazepine nucleus is a common pharmacophore. Avoiding a pre-installed halogen eliminates potential off-target polypharmacology risks early in the lead-finding phase [2].

Parallel Medicinal Chemistry: A Multi-Gram, Orthogonally Protected Scaffold

The combination of commercial availability in 5 g units, high purity (98%), and an orthogonal N-Boc protecting group positions this molecule as a cost-effective, low-risk starting material for parallel synthesis arrays. It reduces the internal resource burden for protecting group manipulation and avoids supply chain bottlenecks common with milligram-scale custom-synthesized analogs, directly accelerating hit-to-lead timelines .

Bioisostere Exploration for Metabolic Stability Improvement

Metabolic soft spots on lead molecules, such as oxidatively labile moieties, can be addressed by introducing the 5-oxo-4,5-dihydro-1H-benzo[c]azepine scaffold as a bioisostere. Its ketone group provides a metabolically more robust alternative to certain substituted phenyl or pyridine rings, while the N-Boc group allows for sequential functionalization to fine-tune both potency and clearance profiles, making it a strategic tool in lead optimization [3].

Quote Request

Request a Quote for tert-Butyl 5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.